

# Comparative Analysis of Voxtalisib and Pictilisib Target Profiles

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide for researchers on the target selectivity, potency, and experimental validation of two key PI3K pathway inhibitors.

**Voxtalisib** (also known as XL765 or SAR245409) and Pictilisib (GDC-0941) are prominent small molecule inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical cascade frequently dysregulated in cancer.[1][2][3] While both compounds inhibit Class I PI3K isoforms, their target profiles exhibit significant differences, particularly concerning their activity against the mammalian target of rapamycin (mTOR). This guide provides a detailed comparison of their target profiles, supported by quantitative data and experimental methodologies, to aid researchers in selecting the appropriate tool for their specific studies.

### **Quantitative Target Profile Comparison**

The primary distinction between **Voxtalisib** and Pictilisib lies in their inhibitory potency against PI3K isoforms and mTOR. **Voxtalisib** is characterized as a dual PI3K/mTOR inhibitor, whereas Pictilisib is a potent pan-Class I PI3K inhibitor with significantly less activity against mTOR.[4][5] [6] The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized below.



| Target                 | Voxtalisib (XL765) IC50<br>(nM) | Pictilisib (GDC-0941) IC50<br>(nM) |
|------------------------|---------------------------------|------------------------------------|
| PI3K Class I Isoforms  |                                 |                                    |
| p110α (PIK3CA)         | 39[5][7][8]                     | 3[6][9]                            |
| p110β (PIK3CB)         | 110[5] - 113[7][8]              | 33[6]                              |
| p110y (PIK3CG)         | 9[5][7][8]                      | 75[6]                              |
| p110δ (PIK3CD)         | 43[5][7][8]                     | 3[6][9]                            |
| PI3K-Related Kinases   |                                 |                                    |
| mTOR (mTORC1)          | 160[5][7]                       | ~580 (193-fold less than p110α)[6] |
| mTOR (mTORC2)          | 910[5][7]                       | Not widely reported                |
| DNA-PK                 | 150[5][7][8]                    | Not widely reported                |
| Other Kinases          |                                 |                                    |
| VPS34 (Class III PI3K) | ~9100[5][7]                     | Weakly active                      |

#### Key Observations from the Data:

- Pictilisib is a highly potent inhibitor of p110α and p110δ, with an IC50 of 3 nM for both isoforms.[6][9] It shows modest selectivity against p110β (11-fold) and p110γ (25-fold).[9]
- **Voxtalisib** is a pan-Class I PI3K inhibitor with potent activity against all four isoforms, showing the highest potency for p110y (IC50 = 9 nM).[5][7][8]
- A critical difference is the mTOR inhibition: Voxtalisib is a dual inhibitor, potently targeting mTORC1 (IC50 = 160 nM), while Pictilisib is significantly less active against mTOR.[5][6][7]

# **Signaling Pathway Inhibition**

Both inhibitors function as ATP-competitive inhibitors, binding to the kinase domain of their respective targets.[1][7][10] Their differential target profiles lead to distinct effects on the PI3K/AKT/mTOR signaling cascade. **Voxtalisib** provides a broader blockade by inhibiting both







PI3K and mTOR, which can prevent the feedback activation of PI3K that sometimes occurs with mTOR-only inhibitors.[11] Pictilisib offers a more selective inhibition of PI3K, which can be advantageous in studies aiming to isolate the effects of PI3K inhibition from mTOR inhibition.[1]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References



- 1. pictilisib My Cancer Genome [mycancergenome.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voxtalisib Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pictilisib | C23H27N7O3S2 | CID 17755052 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Voxtalisib and Pictilisib Target Profiles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684596#comparative-analysis-of-voxtalisib-and-pictilisib-target-profiles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com